

Anti-inflammatory assays for Thymohydroquinone in macrophage cell lines

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Compound of Interest

Compound Name: Thymohydroquinone

Cat. No.: B1683140

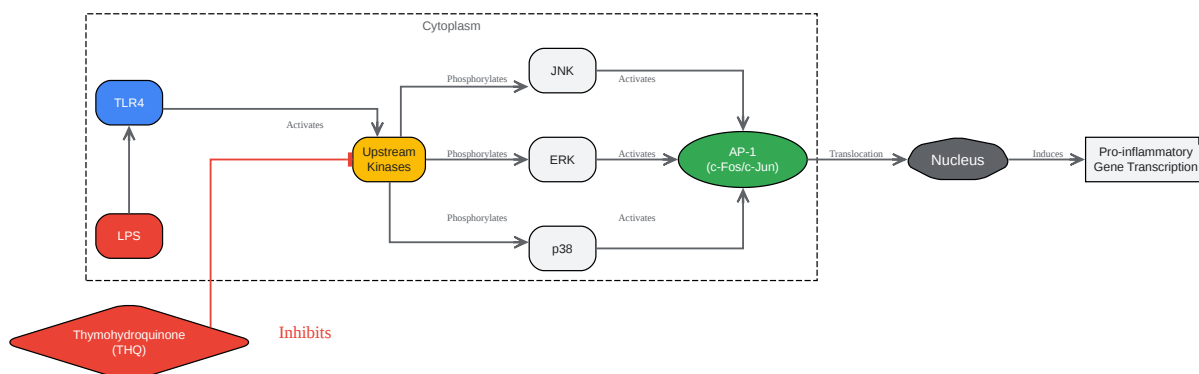
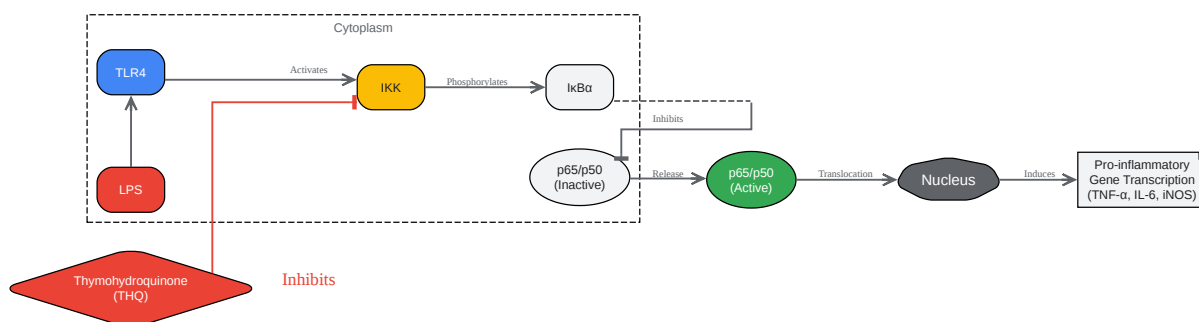
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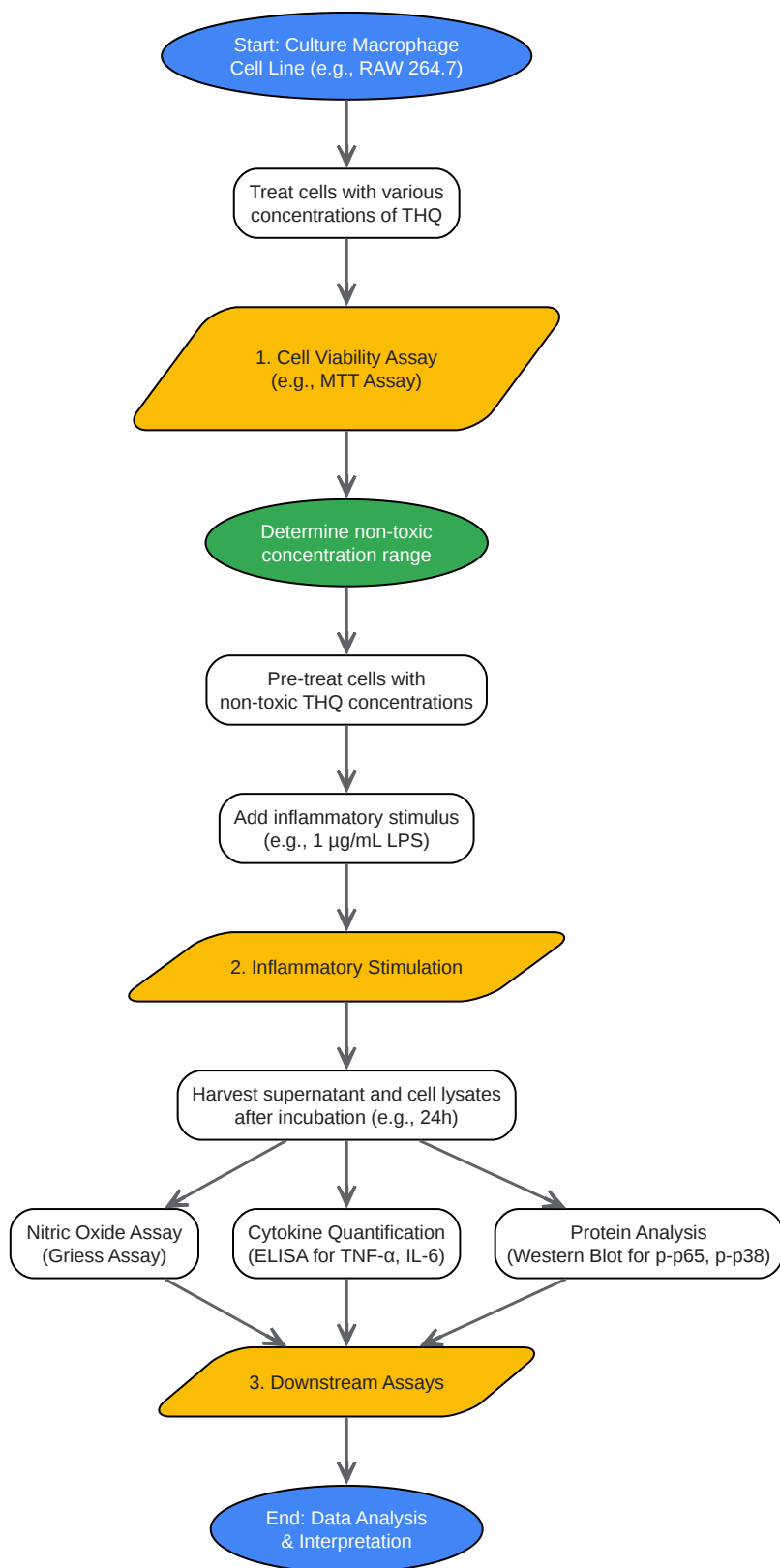
Key Inflammatory Signaling Pathways in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to stimulate an inflammatory response in macrophages in vitro. LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the transcription of genes encoding pro-inflammatory mediators.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation.[4] In unstimulated cells, NF- κ B dimers are sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon LPS stimulation, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This releases NF- κ B (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to promoter regions of target genes, inducing the expression of pro-inflammatory cytokines like TNF- α , IL-6, and enzymes such as inducible nitric oxide synthase (iNOS).[5][6] Thymoquinone has been shown to suppress NF- κ B activation by inhibiting I κ B α phosphorylation and degradation.[5]





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